molecular formula C18H22N4O5S B2467041 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2097857-06-0

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2467041
CAS No.: 2097857-06-0
M. Wt: 406.46
InChI Key: BWHQYSBPHVKGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of the compound is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

The compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby preventing the phosphorylation and activation of the downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .

Biochemical Pathways

The compound affects the ALK signaling pathway. Under normal conditions, ALK activation triggers several downstream pathways, including the PI3K/AKT/mTOR, JAK/STAT, and RAS/MEK/ERK pathways, which are involved in cell proliferation, survival, and differentiation . By inhibiting ALK, the compound disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

Like other kinase inhibitors, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and eliminated through the feces and urine . The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .

Result of Action

The compound’s action results in the inhibition of ALK-positive tumor growth . By blocking the activity of ALK, the compound prevents the activation of downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis . This can lead to the shrinkage of tumors and potentially, the improvement of symptoms in cancer patients .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the compound’s solubility and absorption . Additionally, the presence of certain enzymes in the liver can influence the compound’s metabolism and elimination

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Final Coupling: The final step involves coupling the pyrimidine and piperidine intermediates with a phenoxyacetamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-sulfonamide
  • 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile

Uniqueness

Compared to similar compounds, 2-(4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its unique combination of a pyrimidine ring, a piperidine ring, and a sulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-[4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-13-20-9-6-18(21-13)27-15-7-10-22(11-8-15)28(24,25)16-4-2-14(3-5-16)26-12-17(19)23/h2-6,9,15H,7-8,10-12H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHQYSBPHVKGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.